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Introduction

The endoplasmic reticulum (ER) is a critical intracellular organelle that serves as a major
storage site for calcium ions (Ca2*). The concentration of Ca2* within the ER lumen is
maintained at high levels, typically in the micromolar to millimolar range, in stark contrast to the
low nanomolar concentrations in the cytoplasm. This steep concentration gradient is essential
for a multitude of cellular processes, including protein folding and modification, lipid
metabolism, and the generation of intracellular Ca2* signals that regulate everything from
muscle contraction to gene transcription. Dysregulation of ER Ca?* homeostasis is implicated
in a variety of pathological conditions, including neurodegenerative diseases, metabolic
disorders, and cancer, making the accurate measurement of ER Ca2* dynamics a key focus in
biomedical research and drug development.

Rhod-5N is a fluorescent Ca2* indicator characterized by its low affinity for Caz*, with a
dissociation constant (Kd) of approximately 320 uM.[1][2] This property makes it particularly
well-suited for measuring the high Ca?* concentrations found within the ER, as it is less likely to
become saturated compared to high-affinity indicators. Rhod-5N is essentially non-fluorescent
in its Caz*-free form and exhibits a significant increase in fluorescence intensity upon binding to
Caz*, without a spectral shift.[1][3] The acetoxymethyl (AM) ester form, Rhod-5N AM, is a cell-
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permeant version of the dye that can be loaded into live cells, where it is cleaved by
intracellular esterases to its active, membrane-impermeant form.

This guide provides detailed protocols for the use of Rhod-5N AM to specifically measure ER
Caz* concentration, including cell loading, selective measurement of the ER Ca2* pool, and in
situ calibration.

Principle of Measurement

The protocol for measuring ER Ca?* with Rhod-5N involves several key steps. First, the cell-
permeant Rhod-5N AM is loaded into cells, where it accumulates in various compartments,
including the cytoplasm and the ER. To specifically measure the ER Ca2* pool, the plasma
membrane is selectively permeabilized using a mild detergent like digitonin. This allows the
cytosolic pool of Rhod-5N to be washed away, while the ER membrane remains intact,
trapping the indicator within the ER lumen. The fluorescence of the remaining ER-localized
Rhod-5N is then measured to monitor changes in luminal Ca2* concentration. To quantify the
Ca2?* concentration, an in situ calibration is performed to determine the minimum (Fmin) and
maximum (Fmax) fluorescence signals, which correspond to the Ca2*-free and Ca?*-saturated
states of the dye within the ER, respectively.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of Rhod-5N in
measuring ER calcium.
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Parameter Value Reference
Dissociation Constant (Kd) ~320 uM [1]
Measurement Range 10 uM to 1 mM

Excitation Wavelength (Max) ~551 nm (Ca2*-bound)

Emission Wavelength (Max) ~576 nm (Ca2*-bound)

Recommended Filter Set TRITC

Rhod-5N AM Stock Solution 2 to 5 mM in anhydrous DMSO

Rhod-5N AM Working

] 2 to 20 puM (typically 4-5 uM)
Concentration

Pluronic® F-127 Concentration 0.02% to 0.04%

Loading Incubation Time 30 to 60 minutes at 37°C

Experimental Protocols

. Reagent Preparation

Rhod-5N AM Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of Rhod-5N AM
in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and
moisture. Avoid repeated freeze-thaw cycles.

Pluronic® F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic®
F-127 in DMSO.

Loading Buffer: Use a buffered physiological medium of choice, such as Hanks' Balanced
Salt Solution (HBSS) with 20 mM HEPES (HHBS).

Permeabilization Buffer (Internal Buffer): Prepare a buffer that mimics the intracellular
environment. A typical composition is: 120 mM KCI, 10 mM NaCl, 1 mM KHz2POas, 20 mM
HEPES-Tris (pH 7.2), and 2 mM MgATP. On the day of the experiment, add protease
inhibitors.
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 Digitonin Stock Solution (10 mM): Prepare a 10 mM stock solution of digitonin in DMSO.
Store at -20°C.

» Calcium lonophore (A23187 or lonomycin) Stock Solution (1-10 mM): Prepare a 1-10 mM
stock solution of a calcium ionophore in DMSO. Store at -20°C.

o SERCA Inhibitor (Thapsigargin) Stock Solution (1 mM): Prepare a 1 mM stock solution of
thapsigargin in DMSO. Store at -20°C.

o EGTA Stock Solution (0.5 M): Prepare a 0.5 M stock solution of EGTA, pH adjusted to ~7.2
with NaOH.

Il. Cell Loading with Rhod-5N AM

This protocol is a general guideline and may require optimization for specific cell types.

o Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere

overnight.

e On the day of the experiment, prepare the Rhod-5N AM working solution. Dilute the Rhod-
5N AM stock solution into the loading buffer to a final concentration of 2-20 uM (a starting

concentration of 5 uM is recommended).

e To aid in the dispersion of the AM ester, first mix the Rhod-5N AM stock solution with an
equal volume of 20% Pluronic® F-127 stock solution before diluting it into the loading buffer.
The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

e Remove the culture medium from the cells and wash once with the loading buffer.

e Add the Rhod-5N AM working solution to the cells and incubate for 30-60 minutes at 37°C,
protected from light.

 After incubation, wash the cells twice with the loading buffer to remove excess dye.

lll. Selective Measurement of ER Calcium

This step is crucial for isolating the ER Ca?* signal from the cytosolic signal.
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» After washing the loaded cells, replace the loading buffer with the Permeabilization Buffer.

» To permeabilize the plasma membrane, add digitonin to a final concentration of 10-50 pM.
The optimal concentration needs to be determined empirically for each cell type to ensure
selective permeabilization of the plasma membrane without affecting the ER membrane.

 Incubate for 1-5 minutes at room temperature. This allows the cytosolic Rhod-5N to be
washed out.

o Gently wash the permeabilized cells twice with the Permeabilization Buffer to remove the
remaining cytosolic dye and digitonin.

e The cells are now ready for imaging the ER-localized Rhod-5N.

IV. In Situ Calibration of ER Calcium Signal

To convert the fluorescence intensity of Rhod-5N into an approximate Ca?* concentration, an
in situ calibration should be performed to determine the minimum (Fmin) and maximum (Fmax)
fluorescence.

o Determination of Fmax (Maximum Fluorescence):

o After the permeabilization and washing steps, add a calcium ionophore (e.g., 5-10 uM
A23187 or ionomycin) to the Permeabilization Buffer containing a high concentration of
Caz* (e.g., 1-2 mM). This will saturate the dye with Ca2*.

o Record the fluorescence intensity until a stable maximum plateau is reached. This value
represents Fmax.

e Determination of Fmin (Minimum Fluorescence):

o Following the Fmax measurement, chelate all Ca?* by adding a high concentration of
EGTA (e.g., 10-20 mM) to the buffer. To facilitate the release of Ca2* from the indicator, the
addition of the calcium ionophore should be maintained.

o Record the fluorescence intensity until a stable minimum is reached. This value represents
Fmin.
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o Calculation of ER Ca2* Concentration: The ER Ca?* concentration can then be estimated
using the following equation, derived from the law of mass action for a 1:1 binding
equilibrium:

[Caz*]ER = Kd * (F - Fmin) / (Fmax - F)

Where:

o [Ca?*]ER is the concentration of free calcium in the endoplasmic reticulum.

[¢]

Kd is the dissociation constant of Rhod-5N for Ca2* (~320 uM). It is important to note that
the in situ Kd may differ from the in vitro value and is influenced by factors such as pH,
temperature, and ionic strength.

o

F is the measured fluorescence intensity of the ER-localized Rhod-5N.

[¢]

Fmin is the minimum fluorescence intensity in the absence of Ca2+.

[e]

Fmax is the maximum fluorescence intensity at Ca2* saturation.

Visualization of Signhaling Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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